molecular formula C9H7Br2FO2 B2476802 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid CAS No. 187463-08-7

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid

Cat. No. B2476802
CAS RN: 187463-08-7
M. Wt: 325.959
InChI Key: OVVPLFMUTUDGCL-UHFFFAOYSA-N
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Description

“2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7Br2FO2 . It is also known as "Benzenepropanoic acid, α,β-dibromo-4-fluoro-" . The compound has a molecular weight of 325.96 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with two bromine atoms attached at the 2nd and 3rd carbon atoms, and a 4-fluorophenyl group attached at the 3rd carbon atom .

Scientific Research Applications

Phytotoxic and Genotoxic Effects

2,3-Dibromo-3-phenyl-propanoic acid, a derivative of cinnamic acid which includes 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid, has been studied for its phytotoxic and genotoxic effects. In a study by Jităreanu et al. (2013), these compounds were found to inhibit the germination process and mitotic activity in wheat seeds. The study also observed chromosomal aberrations and a decrease in total polyphenol content in treated plantlets, indicating potential use in studying plant growth and development under stress conditions (Jităreanu et al., 2013).

Chemical Reaction Studies

Research by Chu Wen-yi (2011) investigated the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions. This study contributes to the understanding of the chemical behavior of similar bromo-propanoic acid derivatives in alcohol solutions and the mechanisms of their elimination reactions, providing insights into their reactivity and potential applications in organic synthesis (Chu Wen-yi, 2011).

Fluorescent Amino Acid Research

Dansylalanine, a fluorescent amino acid, has been genetically encoded in yeast using an amber nonsense codon, showcasing the potential of incorporating fluorophores into proteins. This technology, which could potentially apply to compounds like this compound, aids in studying protein structure and function in vivo and in vitro (Summerer et al., 2006).

Spectroscopy and Structural Analysis

The vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid were studied using density functional theory and Hartree-Fock methods. This kind of study is crucial for understanding the molecular structure and properties of similar fluorophenyl propanoic acids, which could lead to various applications in materials science and molecular engineering (Song et al., 2007).

properties

IUPAC Name

2,3-dibromo-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVPLFMUTUDGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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